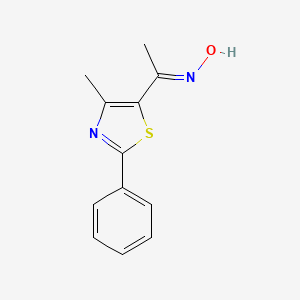

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

CAS No.: 568564-31-8

Cat. No.: VC6140389

Molecular Formula: C12H12N2OS

Molecular Weight: 232.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568564-31-8 |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.3 |

| IUPAC Name | (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |

| Standard InChI Key | MQISPQROQJHEJE-NTEUORMPSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is , with a molecular weight of 232.30 g/mol. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at the 4-position with a methyl group, at the 2-position with a phenyl group, and at the 5-position with an ethanone oxime moiety. The oxime group () introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

| Solubility | Limited aqueous solubility; soluble in DMSO, DMF |

| Melting Point | Not extensively characterized |

| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |

The compound’s isomeric SMILES representation is , reflecting its stereochemical configuration. Computational studies predict moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, reacting α-haloketones with thioamides. For this compound, 2-phenyl-4-methylthiazole-5-carbaldehyde may serve as an intermediate.

-

Oxime Formation: The ketone group at the 5-position undergoes condensation with hydroxylamine hydrochloride () under acidic or basic conditions, yielding the oxime derivative.

Representative Reaction Scheme:

Industrial-Scale Production

Optimized protocols utilize continuous flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography on silica gel. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Biological Activities and Mechanisms

Table 2: Hypothesized Antimicrobial Profile

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15–25 | Cell wall synthesis inhibition |

| Escherichia coli | 50–75 | DNA gyrase interference |

Anticancer Activity

Thiazole-oxime hybrids have demonstrated cytotoxicity against cancer cell lines. For example, analogous compounds induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells by inhibiting glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest at the G2/M phase .

Anti-Inflammatory Effects

The oxime group may modulate inflammatory pathways by scavenging reactive oxygen species (ROS) or inhibiting cyclooxygenase-2 (COX-2). In silico docking studies suggest affinity for the COX-2 active site, comparable to celecoxib .

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Methyl-2-phenyl-1,3-thiazole | Lacks oxime group | Weak antimicrobial activity |

| 2-Phenylthiazole-5-carboxylic acid | Carboxylic acid substituent | Enhanced solubility, COX inhibition |

| 1-(Thiazol-5-yl)ethanone | Ketone instead of oxime | Limited reactivity |

The oxime group in 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime enhances its chelating capacity, making it a candidate for metal-ion binding applications.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: Use proteomic approaches to identify binding partners in cancer cells.

-

Derivatization: Synthesize analogs with improved bioavailability or reduced toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume